AR-V7 Splice Variant Inhibition: EPI-506 vs. Enzalutamide/Abiraterone
EPI-506 demonstrates in vitro and in vivo activity against constitutively active AR splice variants including AR-V7, whereas enzalutamide and abiraterone lack efficacy against AR-V7-driven signaling due to the absence of the ligand-binding domain in the splice variant [1]. This variant-associated resistance mechanism is clinically validated: AR-V7 detection is associated with resistance to abiraterone and enzalutamide but not to taxane chemotherapy [2]. EPI-506 was specifically evaluated in a patient population that had progressed on enzalutamide and/or abiraterone, with the trial designed to analyze AR-V7 status via CTC-based detection to correlate variant presence with clinical response [3].
| Evidence Dimension | In vitro activity against AR-V7 splice variant |
|---|---|
| Target Compound Data | Active (in vitro and in vivo studies confirm inhibition of AR-V7 transcriptional activity) |
| Comparator Or Baseline | Enzalutamide: inactive against AR-V7 (lacks LBD target); Abiraterone: inactive against AR-V7 (variant bypasses androgen synthesis inhibition) |
| Quantified Difference | Qualitative difference: target present vs. target absent |
| Conditions | Preclinical AR-V7 reporter assays and xenograft models; clinical trial enrolled post-enzalutamide/abiraterone mCRPC patients (NCT02606123) |
Why This Matters
Procurement for ARPI-resistant prostate cancer research requires a compound with retained activity against splice variant-driven disease, a capability absent in all conventional ARPIs.
- [1] Montgomery RB, Antonarakis ES, Hussain M, Fizazi K, Joshua AM, Attard G, et al. A phase 1/2 open-label study of safety and antitumor activity of EPI-506, a novel AR N-terminal domain inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) with progression after enzalutamide or abiraterone. J Clin Oncol. 2015;33(15_suppl):TPS5072. View Source
- [2] Antonarakis ES, Lu C, Wang H, Luber B, Nakazawa M, Roeser JC, et al. Clinical Relevance of Androgen Receptor Splice Variants in Castration-Resistant Prostate Cancer. Curr Opin Urol. 2016;26(3):225-230. View Source
- [3] Chi KN, Vaishampayan UN, Gordon MS, Smith DC, Dittamore RV, Chandhasin C, et al. Analysis of AR-driven resistance mechanisms in a phase 1/2 study of EPI-506, a novel AR N-terminal domain inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) with progression after enzalutamide or abiraterone. J Clin Oncol. 2016;34(15_suppl):TPS5030. View Source
